1-[3-(Methoxymethoxy)phenyl]ethan-1-one
Description
1-[3-(Methoxymethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a methoxymethoxy (MOM) group at the 3-position of the phenyl ring. The methoxymethoxy group serves as a protective moiety for hydroxyl groups in organic synthesis, enabling selective reactivity during multi-step reactions. Its molecular formula is inferred as $ \text{C}{10}\text{H}{12}\text{O}_3 $, with a molecular weight of ~180.2 g/mol, based on analogous compounds .
Properties
CAS No. |
124414-06-8 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-[3-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6H,7H2,1-2H3 |
InChI Key |
JUULFFKCNJHMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[3-(Methoxymethoxy)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing substituent effects, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity: Methoxymethoxy (MOM): Enhances stability and enables selective deprotection under acidic conditions . Compounds with multiple MOM groups (e.g., 12, 15) are critical in multi-step syntheses of natural products. Benzyloxy: Requires hydrogenolysis for removal, limiting use in hydrogen-sensitive reactions .
Synthetic Yields :
- MOM-protected compounds exhibit moderate-to-high yields (67–73.4%) , whereas bulkier substituents (e.g., piperazine-linked analogs in ) show lower yields (18–62%) due to steric hindrance .
Applications: Pharmaceuticals: MOM-protected acetophenones serve as intermediates for anti-leishmanial, anti-diabetic, and anti-cancer agents . Material Science: Fluorinated analogs (e.g., difluoromethoxy) are explored for unique electronic properties .
Contradictions and Limitations:
- reports high UPLC/MS purity (98–100%) for piperazine-linked acetophenones but low yields (18–35%), suggesting trade-offs between purity and efficiency in complex syntheses .
- The absence of explicit data for 1-[3-(Methoxymethoxy)phenyl]ethan-1-one necessitates reliance on analogs, limiting direct comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
